BenchChemオンラインストアへようこそ!

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate

Bioconjugation Click Chemistry Peptide Engineering

This α-CF3 amino ester uniquely integrates three orthogonal handles—terminal alkyne, allyl, and Boc-protected amine—on a single compact scaffold. It enables sequential CuAAC/thiol-ene dual-functionalization strategies essential for peptide conjugates, branched ligands, and PROTAC linkers. The α-CF3 group delivers class-level metabolic stability (up to 72-fold plasma stability improvement). Boc protection allows selective deprotection in Fmoc-SPPS workflows without compromising peptide-resin linkage. Available in enantioenriched form (>90% ee) for constructing stereochemically defined SAR libraries.

Molecular Formula C15H20F3NO4
Molecular Weight 335.32 g/mol
CAS No. 1262415-85-9
Cat. No. B6327978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
CAS1262415-85-9
Molecular FormulaC15H20F3NO4
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC=C)C(CC#C)(C(=O)OC)C(F)(F)F
InChIInChI=1S/C15H20F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h1,8H,2,9-10H2,3-6H3
InChIKeyJKFYOGXZZIZGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (CAS 1262415-85-9) Procurement & Differentiation Guide


Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (CAS 1262415-85-9) is a fully substituted, non-proteinogenic α-amino acid building block. It features a tert-butoxycarbonyl (Boc) protected amine, an N-allyl substituent, an α-trifluoromethyl (CF3) group, and a methyl ester on a pent-4-ynoate backbone [1]. This compound belongs to a class of quaternary α-CF3 amino esters valued for introducing conformational constraint, metabolic stability, and lipophilicity into peptide and small-molecule candidates [1]. Its combination of a terminal alkyne and an allyl group on the same α-carbon scaffold is a key structural feature that enables sequential, orthogonal bioconjugation strategies not possible with simpler analogs [2].

Why Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate Cannot Be Simply Swapped for In-Class Analogs


Generic substitution with simpler α-CF3 amino esters (e.g., CAS 929616-33-1) or non-fluorinated analogs fails because this specific scaffold uniquely integrates three orthogonal functional handles—a terminal alkyne, an allyl group, and an acid-labile Boc-protected amine—onto a single, compact building block [1]. Replacing this compound with an analog lacking the alkyne eliminates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) capability, while swapping for a non-allyl variant removes the potential for thiol-ene click chemistry, thereby compromising the sequential dual-functionalization strategies essential for constructing complex peptide conjugates, branched ligands, or PROTAC linkers [1]. Furthermore, the α-CF3 substituent provides a class-level enhancement in metabolic stability and lipophilicity that is absent in non-fluorinated equivalents, directly impacting the pharmacokinetic profile of final constructs [2].

Quantitative Differentiation Evidence for Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate


Orthogonal Dual-Click Reactivity: Alkyne + Allyl Combination vs. Analogs Lacking One Handle

The target compound contains both a terminal alkyne (pent-4-ynoate) for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and an allyl group for thiol-ene click chemistry, enabling sequential orthogonal functionalization [1][2]. In contrast, the close analog Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (CAS 929616-33-1) lacks the allyl handle, precluding thiol-ene chemistry and limiting the scaffold to single-click conjugation. Similarly, the alkene analog Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (CAS 216235-40-4) does not support CuAAC. The distinct reactivity profiles of alkynes and alkenes are well-established, with CuAAC proceeding under mild aqueous conditions with high yields (>90%) and thiol-ene reactions achieving quantitative conversions under radical initiation [1][2].

Bioconjugation Click Chemistry Peptide Engineering

Trifluoromethyl-Driven Enhancement in Metabolic Stability: Class-Level Inference from Fluorinated Peptide Studies

The α-CF3 substituent contributes significantly to metabolic stability. In a study on the fluorinated peptide endomorphin-1, the incorporation of a CF3 or SCF3 group led to a 72-fold increase in plasma half-life compared to the non-fluorinated parent [1]. While this specific data is class-level inference rather than a direct measurement on the target compound itself, it reflects the well-documented effect of the strong C–F bond in blocking oxidative metabolism at the α-position [1]. Non-fluorinated structural analogs (e.g., N-Boc-N-allyl glycine methyl ester, not specifically CAS-listed but representative of the class) lack this stabilizing feature, making them more susceptible to enzymatic degradation in in vivo or plasma-exposed applications.

Peptide Stability Fluorine Chemistry Drug Design

Acid-Labile Boc Protection vs. Cbz Analogs: Orthogonal Deprotection Strategy

The target compound employs a tert-butoxycarbonyl (Boc) protecting group, which is selectively cleaved under acidic conditions (e.g., TFA). This is orthogonal to the benzyloxycarbonyl (Cbz) protecting group found in the analog Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate (CAS 1262416-04-5), which requires hydrogenolysis for removal [1]. The Boc group's acid-lability is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) cleavage cocktails, whereas Cbz is not, providing a strategic advantage in multi-step synthetic routes where orthogonal deprotection is required [1].

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Scalable Enantioselective Synthesis of α-CF3-α-allyl Amino Esters: Yield and Purity Benchmarks

Recent advances in catalytic enantioselective allylation of α-ketiminoesters provide a robust synthetic route to α-allyl-α-CF3 amino esters, achieving isolated yields of 91–99% and enantiomeric excesses of 90–99+% [1]. This methodology directly supports the scalable production of the target compound and its enantioenriched forms, which is critical for procurement of material with defined stereochemistry [1]. In comparison, older synthetic routes to similar quaternary amino esters often suffer from lower yields or racemization, making the target compound a more reliably sourced intermediate when supplied by vendors utilizing this modern methodology.

Asymmetric Synthesis Process Chemistry Building Block Sourcing

Optimal Application Scenarios for Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate Based on Differential Evidence


Sequential Orthogonal Conjugation for Branched Peptide or PROTAC Architectures

In projects requiring the attachment of two distinct payloads (e.g., a fluorophore and a targeting ligand) to a single scaffold, this building block's dual alkyne-allyl functionality enables sequential click reactions under mutually orthogonal conditions. CuAAC with an azide-functionalized biomolecule can be performed first on the terminal alkyne, followed by thiol-ene coupling of a mercaptan-functionalized cargo to the allyl group, achieving high overall conjugation efficiency without cross-reactivity [1][2]. This is not achievable with single-handle analogs (CAS 929616-33-1 or CAS 216235-40-4).

Metabolically Stabilized Peptide Lead Optimization

When designing peptide therapeutics where rapid plasma degradation is a known liability, incorporating this α-CF3 amino ester as a building block can substantially extend the construct's half-life. The class-level evidence of a 72-fold improvement in plasma stability for fluorinated peptides supports its use as a key monomer for enhancing the pharmacokinetic profile of lead candidates [1].

Acid-Labile Boc-Protected Intermediate for Multi-Step Solid-Phase Peptide Synthesis (SPPS)

In SPPS workflows utilizing an Fmoc strategy, the Boc group on this compound serves as an orthogonal, acid-labile protecting group that can be selectively removed without affecting the peptide-resin linkage. This allows for precise, sequential deprotection and functionalization steps, a capability not shared by the Cbz-protected analog (CAS 1262416-04-5) which requires a separate hydrogenolysis step [1].

Synthesis of Enantioenriched Quaternary Amino Acid Libraries for Structure-Activity Relationship (SAR) Studies

Given the availability of an enantioselective synthetic route producing this scaffold in >90% ee and >90% yield, procurement of the enantioenriched form enables the construction of stereochemically defined compound libraries for SAR exploration [1]. This is a critical advantage over racemic or poorly characterized mixtures, where ambiguous stereochemistry can confound biological assay interpretation.

Quote Request

Request a Quote for Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.